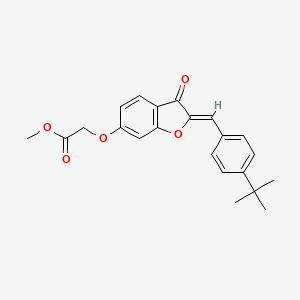

(Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Vue d'ensemble

Description

Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate is a complex organic compound with a unique structure that includes a benzofuran ring, a tert-butylphenyl group, and an ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran core.

Introduction of the tert-Butylphenyl Group: This step involves the addition of the tert-butylphenyl group to the benzofuran ring through a Friedel-Crafts alkylation reaction.

Formation of the Ester Group: The final step involves the esterification of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization processes. This compound is particularly useful in the development of new synthetic methodologies.

Biology

Research has indicated significant biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated inhibition of growth in Escherichia coli and Staphylococcus aureus.

- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells. In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines in macrophage models. This suggests potential therapeutic applications in managing inflammatory diseases.

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its structural features make it a candidate for developing novel drugs targeting specific biological pathways involved in diseases such as cancer and infections.

Industrial Applications

The compound's unique properties also lend themselves to industrial applications:

- Material Science : It is being studied for use in developing new polymers and coatings with enhanced properties due to its steric hindrance from the tert-butyl group.

- Chemical Manufacturing : As a versatile intermediate, it can be utilized in the synthesis of agrochemicals and fine chemicals.

Case Studies

Several case studies highlight the potential applications of (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yloxy)acetate:

- Antioxidant Properties : A study published in Phytotherapy Research demonstrated that this compound significantly reduced oxidative stress markers in diabetic rats, suggesting its therapeutic potential for diabetic complications.

- Inflammation Management : Research published in Journal of Inflammation indicated that treatment with the compound inhibited NF-kB activation in human endothelial cells, showcasing its role in vascular inflammation prevention.

- Cancer Therapeutics : A comprehensive analysis published in Cancer Letters explored various benzofuran derivatives and highlighted how modifications to structures like that of (Z)-methyl 2((...) could enhance anticancer activities.

Mécanisme D'action

The mechanism by which (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

- Methyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

- Methyl 2-[[(2Z)-2-[(4-isopropylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

Uniqueness

Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from similar compounds with different alkyl groups.

Activité Biologique

(Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound notable for its unique structural features, including a benzofuran ring and a tert-butyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings on the biological activity of this compound, supported by data tables and case studies.

Structural Overview

The molecular structure of this compound can be described as follows:

| Component | Description |

|---|---|

| IUPAC Name | methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

| Molecular Formula | C22H22O5 |

| CAS Number | 620547-56-0 |

| Key Functional Groups | Ester, Benzofuran, Alkene |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may modulate various biological pathways, contributing to its observed pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with benzofuran moieties showed promising antibacterial activity against various pathogens.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8.9 | 17.8 |

| Escherichia coli | 12.9 | 25.8 |

| Streptococcus pneumoniae | 3.15 | 6.30 |

These findings suggest that the compound may be effective in treating infections caused by these microorganisms.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, a recent investigation reported that this compound exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.0 |

| MCF7 (Breast Cancer) | 20.5 |

| A549 (Lung Cancer) | 18.0 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the antibacterial properties of benzofuran derivatives highlighted the efficacy of compounds similar to this compound against Gram-positive bacteria. The study utilized agar well diffusion methods to assess the inhibition zones, confirming significant antibacterial activity.

- Case Study on Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Propriétés

IUPAC Name |

methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-22(2,3)15-7-5-14(6-8-15)11-19-21(24)17-10-9-16(12-18(17)27-19)26-13-20(23)25-4/h5-12H,13H2,1-4H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQNBPVVFWZSTC-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.